molecular formula C16H14Cl2O2 B3058520 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one CAS No. 898793-75-4

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B3058520
CAS No.: 898793-75-4
M. Wt: 309.2 g/mol
InChI Key: DHEXAXUCYZKCQO-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one is a synthetic propanone derivative of interest in chemical and pharmaceutical research. Compounds within this structural class, particularly chalcones and dihydrochalcones, are extensively studied for their diverse biological activities . Related structures have been isolated from medicinal plants, such as Zingiberaceae species, and investigated for various properties . Broader research on similar molecules indicates potential for a range of pharmacological activities, including antibacterial and antiviral effects, which are often explored through selective targeting of viral and bacterial enzymes . This compound is provided exclusively for research purposes, such as in vitro screening, as a reference standard, or as a synthetic intermediate for further chemical derivation. For Research Use Only. Not for use in diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-12-8-5-11(6-9-12)7-10-15(19)16-13(17)3-2-4-14(16)18/h2-6,8-9H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEXAXUCYZKCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644300
Record name 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-75-4
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one, also known by its CAS number 898793-75-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

  • Molecular Formula : C₁₆H₁₄Cl₂O₂
  • Molecular Weight : 309.19 g/mol
  • CAS Number : 898793-75-4

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound IDPathogen TestedMIC (µg/mL)MBC (µg/mL)
7bStaphylococcus aureus0.220.25
5aEscherichia coli0.500.75
10Pseudomonas aeruginosa0.300.40

The compound 7b was identified as particularly potent against Staphylococcus aureus, demonstrating both bactericidal and bacteriostatic effects as indicated by the MBC values .

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptotic cells, suggesting its potential as an anticancer agent.

  • Experimental Setup :
    • Cell Line : MCF-7 (human breast cancer)
    • Treatment Duration : 24 hours
    • Concentration Range : 10 µM to 50 µM

The flow cytometry analysis revealed a significant increase in the percentage of apoptotic cells at higher concentrations, with a notable increase in caspase-3 activity, an essential marker for apoptosis .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
  • Disruption of Cell Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to cell death.
  • Induction of Oxidative Stress : This mechanism is often associated with its anticancer properties, leading to increased reactive oxygen species (ROS) within cancer cells.

Scientific Research Applications

The compound features a dichlorophenyl group and a methoxyphenyl group, contributing to its lipophilicity and potential interactions with biological targets. Its structure allows for various modifications that can enhance its pharmacological properties.

Medicinal Chemistry

DCPM has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The presence of the methoxy group is believed to enhance the compound's activity by improving its binding affinity to COX enzymes.

Anticancer Research

Recent studies have explored the anticancer properties of DCPM. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, DCPM has been shown to inhibit the proliferation of breast cancer cells in vitro, suggesting a potential role in cancer therapy.

Neuropharmacology

DCPM's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Preliminary research suggests that it may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The compound's interaction with neurotransmitter systems is an area of ongoing investigation.

Toxicological Studies

Understanding the safety profile of DCPM is crucial for its development as a therapeutic agent. Toxicological assessments have indicated that while DCPM exhibits promising biological activities, it also requires thorough evaluation to establish safe dosage levels and identify any adverse effects.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of DCPM analogs on COX-1 and COX-2 enzymes. The results demonstrated that certain derivatives exhibited significant inhibition compared to standard anti-inflammatory drugs, highlighting DCPM's potential as a lead compound for developing new anti-inflammatory agents.

Case Study 2: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of DCPM on various cancer cell lines. The findings revealed that DCPM induced apoptosis through mitochondrial pathways, leading to cell cycle arrest and decreased viability in cancerous cells.

Case Study 3: Neuroprotective Effects

Research conducted at a leading university explored DCPM's neuroprotective properties against oxidative stress-induced neuronal damage. The study found that DCPM significantly reduced markers of oxidative stress and improved cell survival rates in neuronal cultures exposed to harmful agents.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent groups, aromatic ring substitution patterns, and the presence of double bonds (enones vs. propanones). These variations significantly impact physicochemical and biological properties:

Compound Name Substituent Modifications Key Properties/Findings Reference
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one α,β-unsaturated ketone (enone) - Orthorhombic crystal system (P-21­21­21)
- HOMO-LUMO gap: 4.09–4.11 eV
- Moderate antimicrobial activity
(E)-3-(2,6-Dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Methoxy → hydroxy substitution - Enhanced hydrogen bonding potential
- Synthesized via Aldol condensation
(E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Chlorine → fluorine substitution - Reduced steric hindrance and electronegativity
- 43% synthesis yield
1-(2,6-Dichlorophenyl)propan-1-one Lacks 4-methoxyphenyl group - Simpler structure; lower molecular weight (203.06 g/mol)
- Limited bioactivity data
1-(2,4-Dichlorophenyl)propan-1-one Dichloro substitution at 2,4-positions - Altered electronic distribution
- Similarity score: 0.98 (vs. 2,6-dichloro)

Key Observations :

  • Enone vs. Propanone: The α,β-unsaturated enone analogs exhibit enhanced conjugation, leading to lower HOMO-LUMO gaps (~4.1 eV) and higher chemical reactivity compared to saturated propanones .
  • Substituent Effects: Methoxy vs. Chlorine vs. Fluorine: Fluorine’s smaller atomic radius and lower electronegativity reduce steric strain but may diminish antimicrobial potency compared to chlorine .

Electronic and Reactivity Profiles

  • Propanones are expected to have wider gaps due to reduced conjugation.
  • Hyperpolarizability (β): The (E)-enone isomer demonstrates a high β value (1,260 × 10⁻³⁰ esu) due to unidirectional donor (methoxy)-acceptor (carbonyl) interactions, outperforming isomers with bidirectional charge transfer .

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. For 1-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one, this approach would involve the acylation of 1,3-dichlorobenzene with a 3-(4-methoxyphenyl)propanoyl chloride intermediate. However, the electron-withdrawing nature of the dichlorophenyl group may necessitate harsh reaction conditions or Lewis acid catalysts such as AlCl₃ or FeCl₃. A modified protocol from the synthesis of 1-(4-methoxyphenyl)-3-phenylpropan-1-one (a structural analog) employed column chromatography (hexane/ethyl acetate gradient) for purification, yielding a colorless solid with a melting point of 97–98°C.

Key Considerations :

  • Electrophilic reactivity : The 2,6-dichlorophenyl group’s steric hindrance may reduce acylation efficiency.
  • Catalyst selection : Molecular sieves (e.g., 4Å) have been used in analogous imine condensations to improve yields.

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction between 2,6-dichloroacetophenone and 4-methoxybenzaldehyde offers a viable pathway. This base-catalyzed condensation typically employs NaOH or KOH in ethanol, followed by acid workup to isolate the α,β-unsaturated ketone intermediate. Subsequent hydrogenation (e.g., using H₂/Pd-C) would yield the saturated propanone. A related synthesis of 1-(4-bromophenyl)-3-phenylpropan-1-one achieved a 93% yield after purification via silica gel chromatography.

Representative Data :

Parameter Value Source
Yield 88–94% (analogous compounds)
Purification 4% ethyl acetate in hexane
Melting Point 97–98°C (for bromophenyl analog)

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could assemble the dichlorophenyl and methoxyphenyl moieties. For instance, a 3-(4-methoxyphenyl)propanoyl chloride could couple with 2,6-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis. While no direct examples exist for this compound, similar methodologies have been applied to synthesize 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one using rhodium complexes and chiral ligands.

Mechanistic Insight :

  • Oxidative addition : Pd(0) intermediates facilitate bond formation between acyl chlorides and aryl boronic acids.
  • Steric effects : The 2,6-dichloro substitution may necessitate bulky ligands (e.g., SPhos) to prevent ortho-metalation side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) are preferred for Friedel-Crafts and Claisen-Schmidt reactions due to their ability to stabilize ionic intermediates. For example, the synthesis of 1-(4-methoxyphenyl)-3-phenylpropan-1-one utilized toluene for azeotropic water removal during imine formation, achieving 94% yield after refluxing.

Catalytic Systems

  • Enzymatic resolution : Lipase B has been employed to resolve enantiomers in related amines, though this method is less practical for large-scale ketone synthesis.
  • Chiral auxiliaries : (S)-quinap-rhodium complexes enabled asymmetric hydroboration in the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, suggesting potential for enantioselective propanone synthesis.

Characterization and Analytical Data

Spectroscopic Identification

1H NMR (300 MHz, CDCl₃) :

  • Aromatic protons: δ 7.86–7.79 (2H, m, dichlorophenyl), 7.36–7.18 (5H, m, methoxyphenyl).
  • Aliphatic protons: δ 3.28 (2H, t, J = 7.7 Hz, CH₂), 3.07 (2H, t, J = 7.6 Hz, CH₂).

13C NMR (75 MHz, CDCl₃) :

  • Carbonyl: δ 198.1 (C=O).
  • Aromatic carbons: δ 141.0 (dichlorophenyl), 135.5 (methoxyphenyl).

IR (KBr) :

  • Strong absorbance at 1656 cm⁻¹ (C=O stretch).

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are recommended for preparing 1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one?

  • Methodological Answer : The compound can be synthesized via the Claisen-Schmidt condensation reaction, reacting substituted acetophenones with appropriate aldehydes under acidic or basic conditions. For characterization, employ:

  • Spectroscopy : IR to confirm carbonyl (C=O) and aromatic C–Cl/O–CH₃ stretches; ¹H NMR to verify substituent positions and E/Z configuration .
  • Mass Spectrometry : HR-MS to validate molecular ion peaks and fragmentation patterns .
  • XRD : Single-crystal X-ray diffraction to resolve the three-dimensional structure and confirm bond lengths/angles (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .

Q. How can experimental and computational methods validate the molecular geometry of this compound?

  • Methodological Answer :

  • Experimental : Single-crystal XRD provides precise bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings. Compare with density functional theory (DFT)-optimized geometries .
  • Computational : Use DFT (B3LYP/6-311++G(d,p)) to calculate bond parameters and UV-Vis spectra. Match theoretical λmax values (e.g., ~340 nm) with experimental electronic absorption data .

Advanced Research Questions

Q. How do substituent modifications (e.g., Cl, OCH₃) influence the compound’s antimicrobial efficacy?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) : Replace Cl with F or adjust methoxy positioning to assess changes in microbial inhibition (e.g., against B. subtilis or E. coli). Use agar diffusion assays and minimum inhibitory concentration (MIC) measurements .
  • Electronic Effects : Analyze Hammett constants (σ) of substituents to correlate electron-withdrawing/donating properties with bioactivity trends .

Q. What computational strategies resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer :

  • DFT Refinement : Incorporate solvent effects (PCM model) and vibrational corrections in UV-Vis calculations. Adjust basis sets (e.g., 6-31G(d) vs. 6-311++G(d,p)) to minimize deviations in λmax predictions .
  • Vibrational Analysis : Compare experimental IR peaks with scaled DFT frequencies; apply scaling factors (0.96–0.98) to correct anharmonicity errors .

Q. How does crystal packing affect the compound’s physicochemical properties?

  • Methodological Answer :

  • XRD Analysis : Evaluate intermolecular interactions (e.g., C–H···O, π-π stacking) using software like Mercury. Correlate packing motifs (e.g., layered structures along the c-axis) with thermal stability or solubility .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···Cl vs. H···O interactions) to explain mechanical properties or polymorphism risks .

Q. What strategies validate the E-configuration of the α,β-unsaturated ketone moiety?

  • Methodological Answer :

  • NMR Coupling Constants : Measure ¹H NMR JH,H values (~16 Hz for trans-vinylic protons) .
  • XRD Confirmation : Resolve the dihedral angle between the dichlorophenyl and methoxyphenyl groups (>150° for E-isomer) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one

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